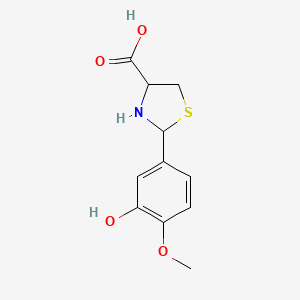

2-(3-Hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazolidine derivatives has been explored in various studies. For instance, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized by cyclization with thiosemicarbazide, using POCl3 or PPA as a catalyst . Another study reported the synthesis of (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid through the condensation of ortho-vanillin and L-cysteine, which resulted in a racemic mixture . Additionally, the synthesis of 2-(1-carboxyl-2-hydroxyphenyl)thiazolidine was achieved by reacting 3-formylsalicylic acid with 2-aminoethanethiol .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives has been characterized using various analytical techniques. The study of (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid utilized 1D and 2D NMR, ESI-MS, and X-ray diffraction to fully characterize the compound . The crystal structure revealed that the thiazolidine exists as a zwitterion in the solid state . Mass spectrometry was used to analyze the electron impact mass spectra of related thiazolidine compounds, providing insights into their fragmentation patterns .

Chemical Reactions Analysis

Thiazolidine derivatives exhibit interesting chemical behavior in reactions with various reagents. The coordination behavior of 2-(1-carboxyl-2-hydroxyphenyl)thiazolidine with different metal salts was studied, leading to the synthesis of new metal complexes and organometallic derivatives . The reactivity of these compounds with Me3SiE was also investigated, demonstrating the versatility of thiazolidine derivatives in forming new chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure and substituents. For example, the presence of a methoxymethyl substituent in methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate affects its crystallographic properties and intermolecular interactions . The in-solution behavior of thiazolidine-2,4-dicarboxylic acid suggests an acid-catalyzed epimerization mechanism, and its esterification was found to be stereoselective . The protective effect of 2-substituted thiazolidine-4(R)-carboxylic acids against acetaminophen hepatotoxicity in mice indicates the biological relevance of their physical and chemical properties .

Applications De Recherche Scientifique

Synthesis and Characterization : A study conducted by (Muche, Müller, & Hołyńska, 2018) focused on the synthesis and characterization of thiazolidine derivatives. They investigated the formation of a racemic mixture of thiazolidine-4-carboxylic acid and its crystal structure. This research is foundational for understanding the chemical properties and potential applications of such compounds.

Supramolecular Aggregation Behavior : Research by (Jagtap et al., 2018) explored the supramolecular aggregation behavior of Thiazolidine-4-carboxylic acid derivatives. They investigated how hydrogen bonding and solvent molecules influence the formation of molecular assemblies, suggesting potential applications in gas storage, biosensing, and catalysis.

Anticancer Activity : A study by (Bilgiçli et al., 2021) synthesized metallophthalocyanines using thiazolidine derivatives and investigated their anticancer activity on various cancer cell lines. This research indicates potential therapeutic applications of these compounds in cancer treatment.

Antimicrobial Activity : Patel et al. (2013) synthesized thiazolidin-4-one derivatives and evaluated their antimicrobial activities. These findings suggest potential applications in developing new antimicrobial agents.

Catalytic Properties : Skvortsov et al. (2010) studied the catalytic properties of thiazolidines in the hydrosilylation of acetophenone, indicating potential industrial applications in catalysis.

Thromboxane A2 Receptor Antagonists : Sato et al. (1994) synthesized thiazolidine derivatives as thromboxane A2 receptor antagonists, suggesting potential pharmaceutical applications in treating diseases related to thromboxane A2.

Mécanisme D'action

Target of Action

Similar compounds like hesperidin have been found to interact with targets such as aurora kinase b

Mode of Action

For instance, Hesperetin, a related compound, has been found to inhibit the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduce microsomal triglyceride transfer protein (MTP) activity .

Biochemical Pathways

Related compounds like hesperidin have been found to affect pathways related to blood vessel disorders

Pharmacokinetics

A study on a related compound, advantame, showed that it undergoes rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23%

Result of Action

Related compounds like hesperidin have been found to have various beneficial effects on blood vessel disorders and other conditions

Propriétés

IUPAC Name |

2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-16-9-3-2-6(4-8(9)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCRXBNKTDNEAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate](/img/structure/B2504740.png)

![1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504742.png)

![[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine](/img/structure/B2504745.png)

![1-(2-Methoxypyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2504747.png)

![3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2504750.png)

![4-[[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504752.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2504762.png)